![molecular formula C16H25FN2O2S B4446711 N-[3-(1-azepanyl)propyl]-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B4446711.png)
N-[3-(1-azepanyl)propyl]-1-(4-fluorophenyl)methanesulfonamide
Übersicht
Beschreibung
N-[3-(1-azepanyl)propyl]-1-(4-fluorophenyl)methanesulfonamide, also known as AZP-531, is a novel drug compound that has been studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
N-[3-(1-azepanyl)propyl]-1-(4-fluorophenyl)methanesulfonamide is a selective agonist of the melanocortin-4 receptor (MC4R), which is a key regulator of energy balance and food intake. By activating MC4R, N-[3-(1-azepanyl)propyl]-1-(4-fluorophenyl)methanesulfonamide stimulates the release of pro-opiomelanocortin (POMC) peptides, which in turn activate downstream signaling pathways that regulate food intake, energy expenditure, and glucose metabolism.
Biochemical and Physiological Effects:
N-[3-(1-azepanyl)propyl]-1-(4-fluorophenyl)methanesulfonamide has been shown to have a number of biochemical and physiological effects, including reducing food intake and body weight, improving glucose tolerance and insulin sensitivity, increasing energy expenditure, and reducing liver fat accumulation. These effects are thought to be mediated through the activation of MC4R and downstream signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-(1-azepanyl)propyl]-1-(4-fluorophenyl)methanesulfonamide has several advantages for lab experiments, including its selectivity for MC4R, which allows for more specific targeting of the melanocortin system. However, limitations include the need for further studies to determine optimal dosing and potential side effects.
Zukünftige Richtungen
There are several potential future directions for the study of N-[3-(1-azepanyl)propyl]-1-(4-fluorophenyl)methanesulfonamide, including further investigation of its therapeutic potential in obesity, type 2 diabetes, and other metabolic disorders. Additionally, research could focus on identifying potential side effects and optimizing dosing regimens for clinical use. Further studies could also explore the potential use of N-[3-(1-azepanyl)propyl]-1-(4-fluorophenyl)methanesulfonamide in combination with other drugs for synergistic effects.
Wissenschaftliche Forschungsanwendungen
N-[3-(1-azepanyl)propyl]-1-(4-fluorophenyl)methanesulfonamide has been studied for its potential therapeutic applications in various diseases, including obesity, type 2 diabetes, and Prader-Willi syndrome. In animal studies, N-[3-(1-azepanyl)propyl]-1-(4-fluorophenyl)methanesulfonamide has been shown to reduce food intake and body weight, improve glucose tolerance and insulin sensitivity, and increase energy expenditure. These effects are thought to be mediated through the activation of melanocortin receptors in the brain.
Eigenschaften
IUPAC Name |
N-[3-(azepan-1-yl)propyl]-1-(4-fluorophenyl)methanesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25FN2O2S/c17-16-8-6-15(7-9-16)14-22(20,21)18-10-5-13-19-11-3-1-2-4-12-19/h6-9,18H,1-5,10-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKOZMINKTDMOPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCCNS(=O)(=O)CC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25FN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.